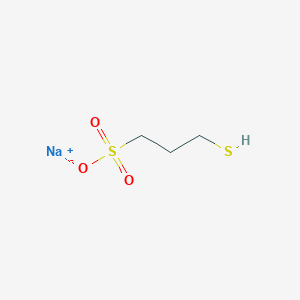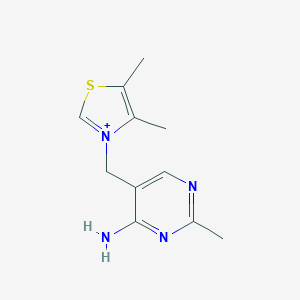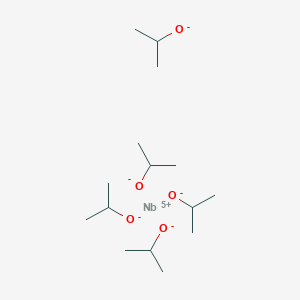
Pentakisisopropoxyniobium(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentakisisopropoxyniobium(V) is an organometallic compound with the chemical formula C₁₅H₃₅NbO₅. It is also known as niobium isopropoxide. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Pentakisisopropoxyniobium(V) can be synthesized through the reaction of niobium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of the product. The general reaction is as follows:
NbCl5+5C3H7OH→Nb(OCH(CH3)2)5+5HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Pentakisisopropoxyniobium(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Pentakisisopropoxyniobium(V) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form niobium oxide and isopropanol.
Alcoholysis: Reacts with other alcohols to exchange the isopropoxide groups.
Thermal Decomposition: Decomposes upon heating to form niobium oxide and isopropanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Other alcohols such as methanol or ethanol are used, and the reaction conditions vary depending on the desired product.
Thermal Decomposition: This reaction is conducted at elevated temperatures, often in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Niobium oxide and isopropanol.
Alcoholysis: Niobium alkoxides and isopropanol.
Thermal Decomposition: Niobium oxide and isopropanol.
科学的研究の応用
Pentakisisopropoxyniobium(V) has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: Employed in the synthesis of niobium-containing materials, such as niobium oxide thin films and nanomaterials.
Biomedical Research: Investigated for its potential use in medical imaging and as a precursor for niobium-based biomaterials.
Industrial Chemistry: Utilized in the production of high-purity niobium compounds for electronic and optical applications.
作用機序
The mechanism of action of Pentakisisopropoxyniobium(V) in catalytic processes involves the coordination of the niobium center with reactant molecules, facilitating various chemical transformations. The niobium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
類似化合物との比較
Similar Compounds
Tantalum Isopropoxide: Similar in structure and reactivity, but with tantalum as the central metal.
Titanium Isopropoxide: Another similar compound, often used in similar applications but with different reactivity profiles.
Zirconium Isopropoxide: Shares similar properties and applications but differs in the stability and reactivity of the zirconium center.
Uniqueness
Pentakisisopropoxyniobium(V) is unique due to the specific properties of niobium, such as its ability to form stable complexes and its reactivity in various catalytic processes. Compared to similar compounds, it offers distinct advantages in certain applications, particularly in the synthesis of high-purity niobium materials and in catalytic reactions where niobium’s properties are particularly beneficial.
特性
CAS番号 |
18368-80-4 |
|---|---|
分子式 |
C15H40NbO5 |
分子量 |
393.38 g/mol |
IUPAC名 |
niobium;propan-2-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChIキー |
FTYCGXPVPAOYKN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



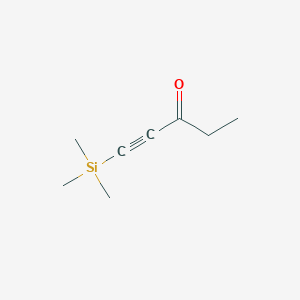
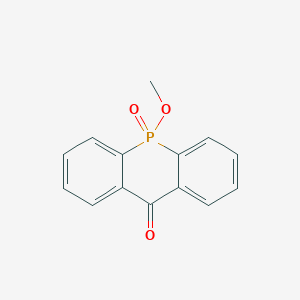
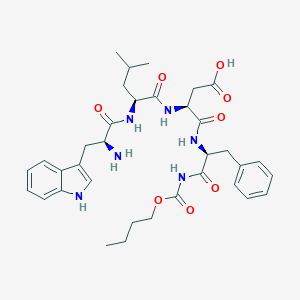
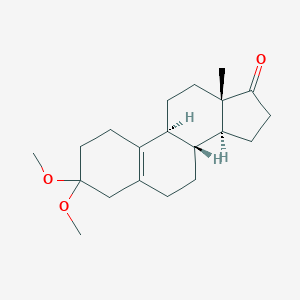

![N'-(benzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B95897.png)

